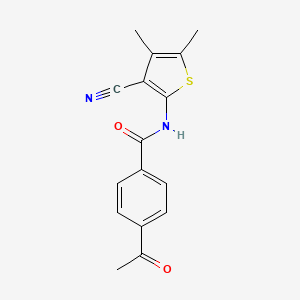

![molecular formula C20H16Cl2O2S B2363995 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 252026-44-1](/img/structure/B2363995.png)

2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Electrochemical Properties and Reactions

Polarographic Reduction and Sulfur-Sulfur Bond Fission : In a study by Persson (1978), the polarographic reduction of the S-oxides of diphenyl disulfide, which shares structural similarities with 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol, showed sulfur-sulfur bond fission in ethanol. This implies potential applications in electrochemical processes and material science (Persson, 1978).

Electrochemical Reduction of Sulfides and Ethers : MiyakeMikio et al. (1979) investigated the reduction of sulfides and ethers, such as diphenyl sulfide, in alcohol solutions. This research could provide insights into the electrochemical behavior of related compounds like 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (MiyakeMikio et al., 1979).

Chemical Synthesis and Biocatalysis

Chiral Intermediate Synthesis : Miao et al. (2019) discussed the biotransformation of a related compound, 2-chloro-1-(2,4-dichlorophenyl) ethanol, using a bacterial strain for highly stereoselective synthesis. This suggests potential applications in synthesizing chiral intermediates for pharmaceuticals (Miao et al., 2019).

Sulfinylation Processes : Noguchi et al. (1982) explored one-pot syntheses involving sulfinylation processes, which may be relevant to the synthesis and modification of compounds like 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (Noguchi et al., 1982).

Spectroscopic and Material Science Applications

Complex Formation with Electron Donors : Ruostesuo et al. (1988) studied the hydrogen bonding and complex formation of halogenated alcohols with electron donors, which can be applied to understand the interactions of related compounds in material science and spectroscopy (Ruostesuo et al., 1988).

Antioxidant Profile Assessment : Christodouleas et al. (2015) modified DPPH and ABTS assays to assess the antioxidant profile of natural samples, which can be adapted for studying the antioxidant potential of compounds like 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (Christodouleas et al., 2015).

Organometallic Chemistry and Cluster Formation

- Organooxotin Clusters Formation : Murugavel and Shanmugan (2008) described the formation of asymmetric organotin clusters, which might be relevant to the study of similar cluster formations in compounds like 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (Murugavel & Shanmugan, 2008).

Quantum Chemical Analysis

- Quantum Chemical Characterization : Zhou Chang-hu (2013) conducted a quantum chemical analysis of a structurally similar compound, which could provide a theoretical basis for understanding the properties of 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (Zhou Chang-hu, 2013).

Propiedades

IUPAC Name |

2-(2,6-dichlorophenyl)sulfinyl-1,1-diphenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2O2S/c21-17-12-7-13-18(22)19(17)25(24)14-20(23,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,23H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQNPUVUGMRWSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)C2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2363913.png)

![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)

![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2363916.png)

![Ethyl 4-({[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2363917.png)

![1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2363922.png)

![2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2363923.png)

![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)

![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2363927.png)

![Methyl 2-(4-{1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetate](/img/structure/B2363934.png)